Mass Shift Discrimination vs. Unlabeled Paramethadione
Paramethadione-d3 provides a nominal mass shift of +3.02 Da relative to unlabeled paramethadione (MW 157.17 → 160.19), ensuring baseline-resolved detection in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes without isotopic cross-talk interfering with the analyte's quantification channel . Generic structural analog internal standards (e.g., trimethadione, MW 143.14) differ by ≥14 Da, which introduces differential fragmentation patterns and ion suppression effects absent in the co-eluting deuterated isotopologue.
| Evidence Dimension | Monoisotopic molecular weight (M) |
|---|---|
| Target Compound Data | 160.19 g/mol (C₇H₈D₃NO₃) |
| Comparator Or Baseline | Unlabeled paramethadione: 157.17 g/mol (C₇H₁₁NO₃) |
| Quantified Difference | ΔM = +3.02 Da (three ¹H→²H substitutions on the N-methyl group) |
| Conditions | Calculated from molecular formula; confirmed by low-resolution and high-resolution mass spectrometry |
Why This Matters
The +3 Da mass shift is the minimum required for reliable MS discrimination from the M+2 natural isotope peak of the analyte; fewer than 3 deuterium labels risk spectral overlap, compelling procurement of the tri-deuterated form specifically.
